1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole
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Overview
Description
1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a phenoxymethyl group, and a benzimidazole core structure.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-2-(phenoxymethyl)benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .
Mode of Action
1-Benzyl-2-(phenoxymethyl)benzimidazole, like other benzimidazoles, is likely to interact with its targets by binding to them, leading to changes in their function. For instance, when benzimidazoles bind to tubulin, they disrupt the formation of the mitotic spindle, which is crucial for cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Benzimidazoles are known to affect the cell division process by disrupting the formation of the mitotic spindle . This disruption can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
The result of the action of 1-Benzyl-2-(phenoxymethyl)benzimidazole is likely to be cell death, particularly in rapidly dividing cells such as cancer cells . This is due to its potential ability to disrupt the formation of the mitotic spindle, which is crucial for cell division .
Action Environment
The action, efficacy, and stability of 1-Benzyl-2-(phenoxymethyl)benzimidazole can be influenced by various environmental factors. For instance, the presence of certain substituent groups in the benzimidazole structure can significantly influence its anticancer activity . The presence of electron-donating groups can increase anticancer activity, while the presence of electron-withdrawing groups can decrease it .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Benzyl-2-(phenoxymethyl)benzimidazole are not fully understood yet. Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) on the phenyl group at the 2-position of the benzimidazole ring can increase the compound’s biochemical activity .
Cellular Effects
Benzimidazole derivatives have been shown to have significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the condensation reaction of o-phenylenediamine with benzaldehydes or primary alcohols. One common method is the reaction of o-phenylenediamine with benzyl alcohol in the presence of an acid catalyst, such as phosphoric acid, under thermal conditions. This method offers advantages such as short reaction times, mild conditions, and high yields .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-phenyl-1H-benzimidazole: Similar structure but with a phenyl group instead of a phenoxymethyl group.
2-phenylbenzimidazole: Lacks the benzyl and phenoxymethyl groups, but shares the benzimidazole core.
Uniqueness
1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole is unique due to the presence of both benzyl and phenoxymethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
1-benzyl-2-(phenoxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNLXJNSWDXOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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